molecular formula C8H19ClSi B13156445 (3-Chloro-2,2-dimethylpropyl)trimethylsilane

(3-Chloro-2,2-dimethylpropyl)trimethylsilane

Cat. No.: B13156445
M. Wt: 178.77 g/mol
InChI Key: TZRRTCNAHXXPOV-UHFFFAOYSA-N
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Description

(3-Chloro-2,2-dimethylpropyl)trimethylsilane is an organosilicon compound with the molecular formula C₈H₁₉ClSi. It is a colorless liquid that is primarily used in organic synthesis and research. The compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in the field of chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2,2-dimethylpropyl)trimethylsilane typically involves the reaction of 3-chloro-2,2-dimethylpropyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2,2-dimethylpropyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Chloro-2,2-dimethylpropyl)trimethylsilane is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of (3-Chloro-2,2-dimethylpropyl)trimethylsilane involves the nucleophilic substitution of the chlorine atom by various nucleophiles. This reaction is facilitated by the electron-withdrawing effect of the trimethylsilyl group, which stabilizes the transition state and enhances the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-2,2-dimethylpropyl)trimethylsilane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the 2,2-dimethylpropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Properties

Molecular Formula

C8H19ClSi

Molecular Weight

178.77 g/mol

IUPAC Name

(3-chloro-2,2-dimethylpropyl)-trimethylsilane

InChI

InChI=1S/C8H19ClSi/c1-8(2,6-9)7-10(3,4)5/h6-7H2,1-5H3

InChI Key

TZRRTCNAHXXPOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C[Si](C)(C)C)CCl

Origin of Product

United States

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